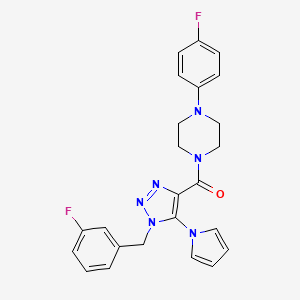
(1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H22F2N6O and its molecular weight is 448.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, identified by its CAS number 1251566-31-0, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on cytotoxicity, anti-tumor activity, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H23FN6O, with a molecular weight of 430.5 g/mol. The structure features a triazole ring and a piperazine moiety, both known for their roles in enhancing biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23FN6O |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 1251566-31-0 |
Cytotoxicity
Research has highlighted the cytotoxic potential of compounds similar to this triazole-piperazine derivative. For instance, derivatives containing piperazine have shown significant cytotoxic effects against various cancer cell lines such as SK-OV-3 (ovarian cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The presence of fluorine substituents has been noted to enhance potency, with some compounds achieving IC50 values comparable to established chemotherapeutics like gefitinib .
Anti-Tumor Activity
In a study examining various piperazine derivatives, it was found that compounds with dual fluorine substitutions exhibited remarkable anti-tumor activity. For example, a derivative with a similar structure demonstrated an IC50 value of 12.67 μg/ml against SK-OV-3 cells, indicating potent anti-cancer properties . The introduction of halogen atoms in the structure was essential for enhancing biological activity, suggesting that the fluorine groups in our compound may similarly contribute to its efficacy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Compounds with similar structures have been shown to activate both intrinsic and extrinsic apoptosis pathways. This is critical in cancer therapy as it leads to programmed cell death in malignant cells .
- Inhibition of Cell Proliferation : The presence of the triazole ring is associated with the inhibition of key cellular pathways involved in tumor growth and survival.
- Interaction with Target Proteins : The piperazine moiety is known to enhance binding affinity to various biological targets, optimizing pharmacokinetic properties and facilitating better therapeutic outcomes .
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The results indicated that para-substituted phenyl rings significantly improved antiproliferative activities compared to meta-substituted analogs .
- Fluorinated Compounds : Research demonstrated that fluorinated compounds showed superior anti-tumor activity due to increased lipophilicity and better interaction with cellular membranes .
特性
IUPAC Name |
[1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yltriazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N6O/c25-19-6-8-21(9-7-19)29-12-14-31(15-13-29)24(33)22-23(30-10-1-2-11-30)32(28-27-22)17-18-4-3-5-20(26)16-18/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYHVROYRGQOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(N(N=N3)CC4=CC(=CC=C4)F)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














